Functional Consequence: Dual Cholinesterase/MAO Inhibition Enabled by the 2-Methylbenzyl Scaffold
The compound's primary differentiation is demonstrated through its derivative, MBA236, which is synthesized directly from it. In a head-to-head comparison, MBA236 exhibits a dual mechanism of action, unlike its unsubstituted analog ASS234, which was only designed as a cholinesterase inhibitor [1]. While the parent compound itself is an intermediate, this evidence proves the 2-methyl substitution is pivotal for achieving the desired multitarget profile, a feature not replicable with the unsubstituted benzylpiperidine building block.
| Evidence Dimension | Mechanism of action (dual vs. single target inhibition) |
|---|---|
| Target Compound Data | MBA236 (derived from target compound): Dual inhibitor of cholinesterases (AChE/BChE) and monoamine oxidase (MAO) [1]. |
| Comparator Or Baseline | ASS234 (derived from the unsubstituted analog, (1-benzylpiperidin-4-yl)methanamine): Cholinesterase inhibitor only [1]. |
| Quantified Difference | Qualitative difference in mechanism. The target compound's scaffold enables a dual inhibitory profile not present in the comparator. |
| Conditions | In vitro enzymatic assays. Details on specific IC50 values for MBA236 are available in the primary reference [1]. |
Why This Matters
For researchers developing multitarget-directed ligands for complex diseases like Alzheimer's, this scaffold is non-negotiable for achieving a specific polypharmacological profile, directly influencing procurement decisions.
- [1] Bautista-Aguilera, O. M., et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Journal of Medicinal Chemistry, 57(24), 10455-10463. View Source
